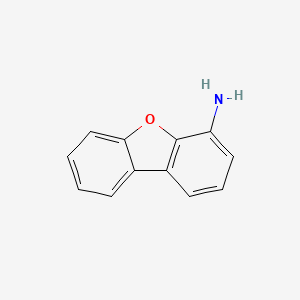

4-Dibenzofuranamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dibenzofuran-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBTTXJHJNXCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332639 | |

| Record name | 4-Dibenzofuranamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50548-43-1 | |

| Record name | 4-Dibenzofuranamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50548-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dibenzofuranamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[b,d]furan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Dibenzofuranamine (CAS: 50548-43-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Dibenzofuranamine, a heterocyclic aromatic amine with the CAS number 50548-43-1, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid, planar dibenzofuran core provides a unique scaffold for the development of novel therapeutic agents and functional organic materials. This document provides an in-depth technical overview of this compound, including its chemical and physical properties, established synthetic protocols, and a review of its current and potential applications. Particular focus is given to its emerging role in drug discovery, with derivatives showing promise as anticancer, anti-inflammatory, and kinase-inhibiting agents. This guide is intended to be a comprehensive resource for researchers and professionals engaged in the study and application of this versatile compound.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₂H₉NO.[1][2][3][4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 50548-43-1 | [1][2][3] |

| Molecular Formula | C₁₂H₉NO | [1][2][3][4] |

| Molecular Weight | 183.21 g/mol | [1][5] |

| Melting Point | 85 °C (lit.), 113.5-114.5 °C | [2][6] |

| Boiling Point (Predicted) | 369.1 ± 15.0 °C | [2] |

| Density (Predicted) | 1.283 ± 0.06 g/cm³ | [2] |

| Appearance | White to Orange to Green powder to crystal | [2][4] |

| pKa (Predicted) | 3.51 ± 0.30 | [2] |

| InChIKey | QKBTTXJHJNXCOQ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)N | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. An improved method over the Gilman synthesis provides a reliable route with good yields.[7] Other modern synthetic strategies, such as the Buchwald-Hartwig amination and rearrangements like the Curtius or Hofmann rearrangements, offer alternative pathways.

Improved Synthesis from Dibenzofuran[7]

This protocol describes an enhanced procedure for the synthesis of 4-aminodibenzofuran starting from dibenzofuran.

Materials:

-

Dibenzofuran

-

n-Butyllithium (22% in hexane)

-

Anhydrous ether

-

Methoxyamine

-

Anhydrous sodium sulfate

-

Hydrogen chloride gas

-

Dry ice-acetone bath

Procedure:

-

To a solution of dibenzofuran (84 g, 0.5 mol) in absolute ether (500 ml), add an equimolar amount of n-butyllithium (230 ml, 22% in hexane).

-

Reflux the mixture for 3-4 hours until a copious canary yellow precipitate forms.

-

Cool the reaction mixture to -10 °C using a dry ice-acetone bath.

-

Slowly add methoxyamine (30 ml, 0.5 mole) in anhydrous ether (100 ml) to the cooled mixture.

-

Allow the mixture to warm to room temperature and then reflux for 1 hour.

-

Cool the mixture and slowly add water.

-

Separate the ether layer, dry it with anhydrous sodium sulfate, and dilute to a volume of 1-1.5 liters with additional ether.

-

Pass hydrogen chloride gas through the ether solution. A thick, copious precipitate of 4-aminodibenzofuran hydrochloride will form.

-

Collect the product by filtration. The yield of 4-aminodibenzofuran hydrochloride is approximately 55 g (50%). The free amine has a melting point of 85 °C.

Conceptual Synthetic Pathway via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][8][9] This method could be applied to the synthesis of this compound from a 4-halodibenzofuran precursor.

Figure 1: Conceptual workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Applications in Drug Discovery and Materials Science

The dibenzofuran scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of this compound have been investigated for a range of therapeutic applications.

| Application Area | Biological Activity/Target | Reference(s) |

| Oncology | Anticancer, Kinase inhibition (Pim, CLK1, CK2, PTP-MEG2) | [4][10][11] |

| Immunology | Anti-inflammatory | [6] |

| Infectious Diseases | Antiviral, Antimicrobial, Antifungal | [12] |

| Materials Science | Organic Light-Emitting Diodes (OLEDs), Hole Transport Materials | [13] |

| Industrial Chemistry | Corrosion Inhibitor | [6] |

Kinase Inhibition

Dibenzofuran derivatives have been identified as potent inhibitors of several protein kinases, which are key targets in cancer therapy.[10][11] For instance, derivatives have shown inhibitory activity against Pim kinases, CLK1, and Casein Kinase 2 (CK2).[1][10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.

Materials:

-

Recombinant human kinase (e.g., CK2)

-

Specific peptide substrate (e.g., RRRDDDSDDD for CK2)[1]

-

[γ-³²P]ATP

-

This compound (dissolved in DMSO)

-

Kinase reaction buffer

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

-

In a 96-well plate, add the kinase, the specific peptide substrate, and the kinase reaction buffer.

-

Add the diluted this compound or DMSO (as a control) to the wells.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30 °C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC₅₀ value.

Figure 2: A simplified signaling pathway illustrating the inhibitory effect of a this compound derivative on a protein kinase.

Anticancer Activity

The antiproliferative effects of this compound and its derivatives against various cancer cell lines can be evaluated using cytotoxicity assays such as the MTT assay.[5][6][14]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Human cancer cell line (e.g., HT-29 colon cancer cells)[6]

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)[6]

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 3 x 10⁴ cells/mL and incubate for 24 hours.[6]

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-96 hours.[6]

-

Add MTT solution to each well and incubate for 3 hours.[6]

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation.[2]

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is recommended to store this compound in a dark place under an inert atmosphere at room temperature.[8][13]

Conclusion

This compound is a valuable building block in the development of new chemical entities with diverse biological activities and material properties. Its synthetic accessibility and the potential for functionalization make it an attractive scaffold for further exploration. The information compiled in this technical guide provides a solid foundation for researchers and professionals to advance the study and application of this promising compound. Future research should focus on elucidating the specific mechanisms of action of its derivatives and optimizing their properties for clinical and technological applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1,3]thiazin-4-one on colon cells and its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antiviral activities of some 4,4'- and 2,2'-dihydroxytriphenylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. MTT assay overview | Abcam [abcam.com]

4-Dibenzofuranamine molecular weight and formula

An In-depth Technical Guide to 4-Dibenzofuranamine: Properties, Synthesis, and Analysis

This technical guide provides a comprehensive overview of this compound, a heterocyclic amine that is a subject of interest in medicinal chemistry and materials science. The document details its fundamental molecular properties, experimental protocols for its synthesis and analysis, and its potential biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Molecular Data of this compound

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C12H9NO | [1][2][3] |

| Molecular Weight | 183.21 g/mol | [1][2][4] |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)N | [1][2] |

| InChI Key | QKBTTXJHJNXCOQ-UHFFFAOYSA-N | |

| CAS Number | 50548-43-1 |

Experimental Protocols

Detailed methodologies for the synthesis and analytical characterization of this compound are outlined below.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reduction of a 4-nitrodibenzofuran precursor.[1] This two-step process is detailed as follows:

Step 1: Synthesis of 4-Nitrodibenzofuran

-

Reactants : The precursor for this step is 2'-Amino-biphenyl-2-ol.

-

Procedure : A one-pot synthesis is employed using sodium nitrite in a solution of trifluoroacetic acid and water.[1] This reaction proceeds through a simultaneous nitration and cycloetherification of the 2'-amino-biphenyl-2-ol.

-

Outcome : This step yields 4-nitrodibenzofuran.

Step 2: Reduction to this compound

-

Reactants : The 4-nitrodibenzofuran obtained from the previous step is the starting material. The reducing agent is iron powder with a catalytic amount of hydrochloric acid in an ethanol solvent.[1]

-

Procedure : The 4-nitrodibenzofuran is dissolved in ethanol, and iron powder and a catalytic amount of hydrochloric acid are added. The mixture is then heated to facilitate the reduction of the nitro group to an amine group.

-

Yields : This reduction process has been reported to produce high yields of 4-aminodibenzofuran, in the range of 82-89%.[1]

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly from complex mixtures.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for this purpose.[1]

-

Sample Preparation : The sample containing this compound is dissolved in a suitable volatile solvent.

-

Gas Chromatography : The prepared sample is injected into the gas chromatograph. The compound is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase (the coating on the column).

-

Mass Spectrometry : As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

-

Data Analysis : The mass spectrum provides a molecular fingerprint of the compound, allowing for its identification by comparing the fragmentation pattern to spectral libraries. The retention time from the gas chromatograph further confirms the identity of the substance.

Biological and Medicinal Significance

The dibenzofuran scaffold is a key structural motif in various natural and synthetic compounds with a wide range of biological activities.[5] Derivatives of dibenzofuran have shown potential as:

-

Anticancer Agents : Certain derivatives have demonstrated the ability to inhibit the growth of cancer cells.[1]

-

Anti-inflammatory and Antioxidant Agents : The structural framework is found in compounds explored for their capacity to combat inflammation and oxidative stress.[1]

-

Antimicrobial and Antifungal Agents : The dibenzofuran core is present in natural products with known antibacterial and antifungal properties, inspiring the development of new antimicrobial drugs.[1][5]

The amine group in this compound provides a reactive site for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules with diverse therapeutic potential.

Diagrams

The following diagram illustrates the synthetic workflow for producing this compound.

Caption: Synthetic pathway of this compound.

References

- 1. This compound | 50548-43-1 | Benchchem [benchchem.com]

- 2. nmppdb.com.ng [nmppdb.com.ng]

- 3. PubChemLite - this compound (C12H9NO) [pubchemlite.lcsb.uni.lu]

- 4. 3-Dibenzofuranamine | C12H9NO | CID 20061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Medicinal active applications of Dibenzofuran derivatives | Chemical Biology Letters [pubs.thesciencein.org]

An In-depth Technical Guide to the Solubility of 4-Dibenzofuranamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dibenzofuranamine is a heterocyclic aromatic amine with a rigid dibenzofuran core. As a key intermediate and structural motif in medicinal chemistry and materials science, understanding its solubility in various organic solvents is critical for reaction optimization, purification, formulation, and the development of novel therapeutics. This guide provides a comprehensive overview of the theoretical considerations for the solubility of this compound, a detailed experimental protocol for its quantitative determination, and a framework for the systematic presentation of solubility data. While specific quantitative solubility data for this compound is not extensively published, this document equips researchers with the necessary tools to generate and interpret this crucial physicochemical property.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The structure of this compound, featuring a large, nonpolar, and aromatic dibenzofuran ring system, alongside a polar primary amine group, suggests a nuanced solubility profile.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The large hydrophobic surface area of the dibenzofuran core suggests some solubility in nonpolar aromatic solvents like toluene, where π-π stacking interactions can occur. Solubility in aliphatic nonpolar solvents like hexane is expected to be lower.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent at dissolving a wide range of organic compounds and are likely to be effective solvents for this compound[1]. Acetone may also be a suitable solvent.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The primary amine group can engage in hydrogen bonding with protic solvents like ethanol and methanol. However, the large nonpolar backbone may limit high solubility. Generally, amines are soluble in alcohols[2].

The polarity imparted by the amine group can influence its solubility in polar solvents[3]. The basic nature of the amine group also means that its solubility can be significantly enhanced in acidic solutions through the formation of a more soluble salt[4][5].

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Molar Solubility (mol/L) | Mass Solubility (g/L) | Mass Solubility (mg/mL) | Method of Analysis | Notes |

|---|---|---|---|---|---|---|

| Polar Protic | ||||||

| Methanol | 25 | HPLC/UV-Vis | ||||

| Ethanol | 25 | HPLC/UV-Vis | ||||

| Isopropanol | 25 | HPLC/UV-Vis | ||||

| Polar Aprotic | ||||||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC/UV-Vis | ||||

| Dimethylformamide (DMF) | 25 | HPLC/UV-Vis | ||||

| Acetone | 25 | HPLC/UV-Vis | ||||

| Acetonitrile | 25 | HPLC/UV-Vis | ||||

| Nonpolar | ||||||

| Toluene | 25 | HPLC/UV-Vis | ||||

| Dichloromethane | 25 | HPLC/UV-Vis |

| Hexane | 25 | | | | HPLC/UV-Vis | |

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable method for determining the thermodynamic solubility of a crystalline compound is the shake-flask method [6][7]. This method ensures that the solution reaches equilibrium with the solid phase, providing a true measure of saturation solubility.

Materials and Equipment

-

Solute: High-purity, solid this compound.

-

Solvents: HPLC-grade or analytical-grade organic solvents of interest.

-

Equipment:

-

Analytical balance (4-decimal place).

-

Glass vials or flasks with screw caps (e.g., 4 mL or 20 mL scintillation vials).

-

Orbital shaker or rotator placed in a temperature-controlled incubator or water bath.

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents).

-

Syringes.

-

Volumetric flasks and pipettes for dilutions.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

Preparation of Standard Solutions

Accurate quantification of the dissolved this compound requires a calibration curve.

-

Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of a suitable solvent (in which it is freely soluble) using a volumetric flask to create a stock solution of known concentration[8][9][10].

-

Create Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of known concentrations.

-

Generate Calibration Curve: Analyze the standard solutions using HPLC or UV-Vis spectrophotometry and plot the instrument response (e.g., peak area) against the concentration to generate a linear calibration curve.

Shake-Flask Experimental Procedure

-

Add Excess Solid: Add an excess amount of solid this compound to a series of vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Add Solvent: Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to shake for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended[7][11].

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Sample Collection: Carefully withdraw a sample from the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is crucial to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the previously prepared calibration curve.

Sample Analysis and Calculation

-

Quantification: Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the calibration standards.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. byjus.com [byjus.com]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. researchgate.net [researchgate.net]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. scribd.com [scribd.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. ck12.org [ck12.org]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Spectroscopic Data and Analysis of 4-Aminodibenzofuran: A Technical Guide

Introduction

4-Aminodibenzofuran is a heterocyclic aromatic amine with the chemical formula C₁₂H₉NO. Its structure, consisting of a dibenzofuran core with an amino group substituent, makes it a compound of interest in medicinal chemistry and materials science. The precise characterization of this molecule is crucial for its application and further development in these fields. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the structure, purity, and chemical properties of 4-aminodibenzofuran. This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-aminodibenzofuran and outlines the general experimental protocols for obtaining such data.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for 4-aminodibenzofuran, the following tables present predicted spectroscopic values obtained from computational chemistry tools and spectral databases. These predictions are based on the known chemical structure and provide a reliable estimation of the expected spectral features.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) for the protons of 4-aminodibenzofuran are presented in Table 1. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) are also estimated based on the expected spin-spin interactions between neighboring protons.

Table 1: Predicted ¹H NMR Data for 4-Aminodibenzofuran

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | 7.8 - 8.0 | d | 7.5 - 8.5 |

| H-2 | 7.2 - 7.4 | t | 7.0 - 8.0 |

| H-3 | 6.8 - 7.0 | d | 7.5 - 8.5 |

| H-6 | 7.5 - 7.7 | d | 8.0 - 9.0 |

| H-7 | 7.3 - 7.5 | t | 7.0 - 8.0 |

| H-8 | 7.9 - 8.1 | d | 7.5 - 8.5 |

| H-9 | 7.4 - 7.6 | d | 7.0 - 8.0 |

| NH₂ | 3.5 - 4.5 | s (broad) | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms of 4-aminodibenzofuran are listed in Table 2.

Table 2: Predicted ¹³C NMR Data for 4-Aminodibenzofuran

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 120 - 125 |

| C-2 | 125 - 130 |

| C-3 | 110 - 115 |

| C-4 | 145 - 150 |

| C-4a | 120 - 125 |

| C-5a | 155 - 160 |

| C-6 | 115 - 120 |

| C-7 | 120 - 125 |

| C-8 | 125 - 130 |

| C-9 | 110 - 115 |

| C-9a | 125 - 130 |

| C-9b | 150 - 155 |

IR (Infrared) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for 4-aminodibenzofuran are summarized in Table 3.

Table 3: Predicted IR Absorption Data for 4-Aminodibenzofuran

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3500 | N-H stretch (asymmetric) | Primary Amine |

| 3300 - 3400 | N-H stretch (symmetric) | Primary Amine |

| 3000 - 3100 | C-H stretch | Aromatic |

| 1600 - 1650 | N-H bend | Primary Amine |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

| 1200 - 1300 | C-N stretch | Aromatic Amine |

| 1000 - 1250 | C-O-C stretch | Aryl Ether |

MS (Mass Spectrometry) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for 4-aminodibenzofuran is presented in Table 4. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.

Table 4: Predicted Mass Spectrometry Data for 4-Aminodibenzofuran

| m/z Value | Interpretation |

| 183 | Molecular Ion (M⁺) |

| 155 | [M-CO]⁺ |

| 154 | [M-HCN]⁺ |

| 128 | [C₁₀H₈]⁺ |

| 127 | [C₁₀H₇]⁺ |

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining NMR, IR, and MS spectra for a solid aromatic amine like 4-aminodibenzofuran.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-aminodibenzofuran.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts of the amine protons[1][2][3].

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 4-aminodibenzofuran with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained[4][5].

-

Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet[4].

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the background spectrum of the empty sample holder.

-

Record the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of 4-aminodibenzofuran in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample solution into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized and then ionized by a beam of high-energy electrons[6].

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Acquisition (Electrospray Ionization - ESI):

-

The sample solution is introduced into the mass spectrometer through a capillary at a high voltage, forming a fine spray of charged droplets.

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions[7].

-

This is a "soft" ionization technique that often results in a prominent molecular ion peak with less fragmentation[7].

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 4-aminodibenzofuran.

This guide serves as a foundational resource for researchers, scientists, and drug development professionals working with 4-aminodibenzofuran. The provided predicted data and experimental protocols offer a starting point for the comprehensive spectroscopic characterization of this important molecule.

References

Synthesis of 4-Nitrodibenzofurans: An In-depth Technical Guide for Precursor Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitrodibenzofurans, valuable precursors in the development of novel therapeutics and functional materials. This document details various synthetic strategies for constructing the dibenzofuran core, methodologies for its regioselective nitration, and subsequent reduction of the nitro group to the corresponding amine. Experimental protocols, quantitative data, and workflow diagrams are presented to facilitate practical application in a research and development setting.

Synthesis of the Dibenzofuran Core

The construction of the central dibenzofuran ring system is the foundational step in accessing 4-nitrodibenzofuran. Several classical and modern synthetic methods can be employed, each with its own advantages and substrate scope. The primary approaches involve the formation of a diaryl ether followed by intramolecular cyclization.

Ullmann Condensation and Intramolecular Cyclization

The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers. This reaction typically involves the copper-catalyzed coupling of a phenol with an aryl halide.[1][2] For the synthesis of a dibenzofuran precursor, an ortho-halophenol can be coupled with a substituted benzene derivative, or a phenol can be reacted with an ortho-dihalobenzene. The resulting diaryl ether can then undergo intramolecular cyclization to form the dibenzofuran ring.

A common strategy involves the synthesis of a 2-phenoxybenzoic acid derivative, which can be cyclized under acidic conditions.

Table 1: Illustrative Reaction Conditions for Ullmann Condensation in Diaryl Ether Synthesis

| Aryl Halide | Phenol | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Chloronitrobenzene | Phenol | Copper | KOH | - | High | Moderate |

| Aryl Iodide/Bromide | Phenol/Alcohol | (±)-diol L3-CuI complex | - | - | Mild | Good |

| Aryl Bromide | p-Cresol | CuIPPh₃ | K₂CO₃ | Toluene/Xylene | - | Moderate to Good[3] |

| Substituted Aryl Halides | Substituted Phenols | CuO Nanoparticles | KOH/Cs₂CO₃ | DMSO | ~100 | Good |

Cadogan Cyclization

The Cadogan cyclization offers a direct route to carbazoles and can be adapted for the synthesis of dibenzofurans from appropriate precursors. This reaction involves the reductive cyclization of an o-nitrobiphenyl or a related derivative using a trivalent phosphorus reagent, such as triethyl phosphite.[4] For dibenzofuran synthesis, an o-phenoxy nitroaromatic compound would be the required starting material.

Pschorr Cyclization

The Pschorr cyclization is another powerful method for intramolecular aryl-aryl bond formation, proceeding via a diazonium salt intermediate.[5][6][7] This reaction can be utilized to synthesize dibenzofurans from diazotized 2-phenoxy-anilines. The intramolecular cyclization is typically promoted by copper catalysis.

Nitration of Dibenzofuran

Once the dibenzofuran core is synthesized, the next critical step is the introduction of a nitro group at the 4-position. The regioselectivity of the nitration is highly dependent on the reaction conditions.

Direct nitration of dibenzofuran can lead to a mixture of isomers. However, specific conditions can favor the formation of the desired 4-nitro isomer. The use of nitric acid in trifluoroacetic acid has been reported to selectively yield 3-nitrodibenzofuran, while Friedel-Crafts type nitration using alkyl nitrates and aluminum chloride in nitromethane favors the 2-nitro isomer.[8] Milder nitrating agents, such as acetyl nitrate generated in situ from nitric acid and acetic anhydride, are often employed to avoid oxidation of the furan ring.[9][10][11]

Table 2: Comparison of Nitration Methods for Dibenzofuran

| Nitrating Agent | Solvent | Catalyst | Key Products |

| Nitric Acid | Trifluoroacetic Acid | - | 3-Nitrodibenzofuran (selective)[8] |

| Alkyl Nitrates | Nitromethane | Aluminum Chloride | 2-Nitrodibenzofuran (main product)[8] |

| Nitric Acid / Acetic Anhydride | Acetic Anhydride | - | Mixture of isomers |

Reduction of 4-Nitrodibenzofuran to 4-Aminodibenzofuran

The reduction of the nitro group to an amine is a crucial transformation, as 4-aminodibenzofuran is a versatile precursor for a wide range of pharmaceutical and materials science applications. Several methods are available for this reduction, with the choice of reagent depending on the presence of other functional groups in the molecule.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[12] Palladium on carbon (Pd/C) is a commonly used catalyst.[12] However, this method can also reduce other functional groups, such as alkenes and alkynes. For substrates with halogen substituents, Raney nickel can be a more suitable catalyst to avoid dehalogenation.[12]

Metal-Mediated Reductions

Metals such as iron, zinc, and tin(II) chloride in acidic media are effective for the reduction of nitroarenes.[12][13] Tin(II) chloride is a particularly mild and selective reagent that is tolerant of many other functional groups.[12][13][14][15][16]

Table 3: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent | Conditions | Advantages | Disadvantages |

| H₂/Pd-C | - | High efficiency, clean reaction | Can reduce other functional groups[12] |

| H₂/Raney Ni | - | Good for halogenated substrates[12] | - |

| Fe | Acidic (e.g., AcOH) | Mild, good for sensitive groups | - |

| Zn | Acidic (e.g., AcOH) | Mild, good for sensitive groups | - |

| SnCl₂ | - | Mild, selective for nitro groups[12][13][14] | Generates tin byproducts[13] |

| Na₂S | - | Useful when hydrogenation or acidic conditions are not suitable[12] | Generally does not reduce aliphatic nitro groups[12] |

Experimental Protocols and Workflows

General Synthetic Workflow

The overall synthetic strategy for producing 4-aminodibenzofuran, a key precursor, can be visualized as a multi-step process starting from the construction of the dibenzofuran core.

Caption: General workflow for the synthesis of 4-aminodibenzofuran.

Detailed Experimental Protocol: Ullmann Condensation for Diaryl Ether Synthesis

This protocol provides a general procedure for the synthesis of a diaryl ether, a key intermediate for dibenzofuran formation.

Caption: Experimental workflow for Ullmann diaryl ether synthesis.

Detailed Experimental Protocol: Nitration of Dibenzofuran

This protocol outlines the steps for the nitration of dibenzofuran to obtain 4-nitrodibenzofuran.

Caption: Experimental workflow for the nitration of dibenzofuran.

Detailed Experimental Protocol: Reduction of 4-Nitrodibenzofuran

This protocol describes a general procedure for the reduction of 4-nitrodibenzofuran to 4-aminodibenzofuran using tin(II) chloride.

Caption: Experimental workflow for the reduction of 4-nitrodibenzofuran.

References

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. Pschorr Reaction [organic-chemistry.org]

- 6. Pschorr cyclization - Wikipedia [en.wikipedia.org]

- 7. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. academic.oup.com [academic.oup.com]

- 9. quora.com [quora.com]

- 10. US2490006A - Process of nitrating furan derivatives - Google Patents [patents.google.com]

- 11. Furan nitration [quimicaorganica.org]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 14. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Dibenzofuran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, regioselectivity, and experimental protocols for the electrophilic substitution reactions of dibenzofuran (DBF). Dibenzofuran's rigid, planar structure and unique electronic properties make it a valuable scaffold in medicinal chemistry and materials science.[1] Understanding its substitution patterns is critical for the rational design and synthesis of novel derivatives.

Core Principles: Reactivity and Regioselectivity

Dibenzofuran is an aromatic compound featuring two benzene rings fused to a central furan ring. Electrophilic attack predominantly occurs on the benzene rings at positions 2, 3, and 4. The reactivity order is generally accepted as 2 > 3 > 4 > 1 . This preference is governed by the stability of the cationic intermediate (sigma complex or arenium ion) formed during the reaction.

-

Attack at C-2 (and C-8): This is the most favored position. The resulting sigma complex is highly stabilized by resonance, allowing the positive charge to be delocalized over the adjacent benzene ring, which is analogous to a stable benzylic carbocation.[2][3]

-

Attack at C-3 (and C-7): This position is less reactive than C-2. While the intermediate benefits from resonance delocalization involving the adjacent oxygen atom, the stabilization from the fused benzene ring is less effective compared to C-2 attack.[2][3]

-

Attack at C-1 (and C-9) and C-4 (and C-6): These positions are the least reactive. Attack at C-4 is sterically hindered by the lone pairs of the furan oxygen, and attack at C-1 is hindered by the hydrogen at the C-9 position.[4]

The following diagram illustrates the formation of the more stable sigma complex resulting from electrophilic attack at the C-2 position.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. echemi.com [echemi.com]

- 3. organic chemistry - Regioselectivity in electrophilic aromatic substitution of benzofuran and indole - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Friedel-Crafts Benzoylation of Dibenzofuran | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Reactivity of the Amine Group in 4-Dibenzofuranamine

This technical guide provides a comprehensive overview of the chemical reactivity of the amine group in this compound. The unique interplay between the rigid, electron-rich dibenzofuran scaffold and the versatile primary aromatic amine functionality makes this molecule a valuable building block in medicinal chemistry and materials science.[1] Understanding its reactivity is crucial for the design and synthesis of novel derivatives with tailored biological and physical properties.

Introduction to this compound

This compound (also known as 4-aminodibenzofuran) is an aromatic amine built on a dibenzofuran core. This core is a planar, tricyclic system where two benzene rings are fused to a central furan ring.[1] This scaffold is present in various natural products and pharmacologically active compounds, exhibiting properties such as anticancer, anti-inflammatory, and antioxidant activities.[1][2] The amine group at the 4-position is a key functional handle that allows for a diverse array of chemical modifications, significantly expanding the synthetic utility of the molecule.[1] The reactivity is primarily dictated by the characteristics of primary aromatic amines, influenced by the electronic and steric effects of the dibenzofuran ring system.

Core Reactivity of the Aromatic Amine Group

The amine group (-NH₂) in this compound undergoes a wide range of reactions typical of primary arylamines.[1][3] These transformations are fundamental for derivatization, enabling the construction of more complex molecules.

-

Salt Formation: As a basic functional group, the amine readily reacts with acids to form ammonium salts. This reaction is often used to improve the water solubility of the compound.

-

Acylation: The amine group can be acylated using acid chlorides or anhydrides to form amides. This is a common strategy to "protect" the amino group, reducing its activating effect and preventing unwanted side reactions like oxidation during electrophilic aromatic substitution.[4] The resulting acetamide is less reactive and the bulky group can influence the regioselectivity of subsequent reactions.

-

Alkylation and Arylation: The primary amine can be alkylated or arylated, though over-alkylation to form secondary, tertiary amines, and even quaternary ammonium salts is common.[3]

-

Diazotization: In the presence of nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C), the primary amine group is converted into a diazonium salt (-N₂⁺Cl⁻).[3] This intermediate is highly valuable in synthesis, serving as a gateway to a multitude of functional groups via Sandmeyer and related reactions.

-

Formation of Imines (Schiff Bases): The amine group condenses with aldehydes and ketones to form imines, also known as Schiff bases.[1][3] This reaction is crucial for the synthesis of various heterocyclic systems.

-

Oxidation: Primary aromatic amines are susceptible to oxidation, which can yield a range of products including nitroso, nitro, and azo compounds, depending on the oxidizing agent and reaction conditions.[1][3] Direct nitration, for example, is often problematic due to the amine's sensitivity to oxidation.[3]

-

Carbylamine Reaction: Reaction with chloroform and a strong base (like ethanolic potash) produces an isocyanide (carbylamine), which has a highly characteristic and unpleasant odor. This reaction can serve as a qualitative test for primary amines.[3]

Influence on Electrophilic Aromatic Substitution

The amino group is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution (EAS).[1][4] This high reactivity, however, can lead to challenges such as polysubstitution and oxidation. The inherent reactivity of the dibenzofuran ring also influences the final substitution pattern.

-

Halogenation: Due to the strong activation by the amine group, halogenation (e.g., with aqueous bromine) can proceed rapidly and may lead to polyhalogenated products.[4]

-

Nitration: Direct nitration of this compound is generally avoided because the strong oxidizing conditions (HNO₃/H₂SO₄) can destroy the molecule.[3] The standard approach involves protecting the amine as an acetamide, performing the nitration, and then hydrolyzing the amide to regenerate the amine.[4]

-

Sulfonation: Similar to other activated aromatic systems, sulfonation can be achieved, though reaction conditions must be carefully controlled.

The general workflow for performing EAS on this compound while managing the reactivity of the amine group is illustrated below.

Caption: General workflow for functionalizing the dibenzofuran ring.

Quantitative Data on Aromatic Amine Reactivity

| Parameter | Compound | Value | Significance |

| pKa of Conjugate Acid | Aniline | 4.6 | Indicates the basicity of the amine. The dibenzofuran system may slightly alter this value. |

| Reactivity Correlation | General Aromatic Amines | Decreasing basicity is associated with decreasing reactivity in N-Mannich base breakdown.[5] | A lower pKa (less basic) generally correlates with slower reaction rates for certain reaction types.[5] |

| Steric Effects | General Aromatic Amines | Steric hindrance around the amine group can significantly reduce reaction rates.[5] | The planar structure of dibenzofuran may present specific steric constraints. |

Key Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are protocols for fundamental transformations of the amine group in this compound, adapted from standard procedures for aromatic amines.

Protocol 1: Protection of the Amine Group by Acylation

-

Objective: To convert the highly activating -NH₂ group into a less activating and protecting acetamide group (-NHCOCH₃).

-

Reagents: this compound, acetic anhydride, a mild base (e.g., sodium acetate or pyridine), solvent (e.g., acetic acid or an inert solvent).

-

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add a stoichiometric equivalent of the base, followed by the slow addition of acetic anhydride, often with cooling to control the exothermic reaction.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Pour the mixture into cold water to precipitate the N-(dibenzofuran-4-yl)acetamide product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization.

-

Protocol 2: Diazotization and Sandmeyer Reaction (e.g., Cyano-de-amination)

-

Objective: To replace the amine group with a cyano group via a diazonium salt intermediate.

-

Reagents: this compound, sodium nitrite (NaNO₂), hydrochloric acid (HCl), copper(I) cyanide (CuCN).

-

Procedure:

-

Diazotization: Dissolve this compound in aqueous HCl and cool the mixture to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the dibenzofuran-4-diazonium chloride solution.[6]

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of CuCN. Slowly add the cold diazonium salt solution to the CuCN mixture.

-

Allow the reaction to warm to room temperature and stir until the evolution of N₂ gas ceases.

-

The product, 4-cyanodibenzofuran, can then be extracted with an organic solvent and purified using chromatography or recrystallization.

-

The diazotization reaction serves as a critical synthetic hub, enabling the introduction of various functionalities.

Caption: Synthetic pathways originating from the diazonium salt.

Applications in Drug Development and Materials Science

The versatile reactivity of the amine group is leveraged to synthesize derivatives of this compound for various applications:

-

Drug Development: The amine serves as an attachment point for pharmacophores or as a precursor for creating heterocyclic rings fused to the dibenzofuran core. Aromatic amines are key substructures in over a third of drug candidates.[7]

-

Functional Polymers and Dyes: The amino group is a reactive site for polymerization, allowing the incorporation of the rigid dibenzofuran moiety into novel polymers with specific thermal, electronic, or mechanical properties.[1]

Caption: Summary of key reactions of the amine group.

Conclusion

The amine group of this compound exhibits a rich and versatile chemical reactivity characteristic of primary aromatic amines. Key reactions include acylation, diazotization, and imine formation, which provide access to a vast chemical space. This reactivity, coupled with the activating and directing effects of the amine on the dibenzofuran ring, makes it a powerful synthon. A thorough understanding and strategic manipulation of these reactions are essential for professionals engaged in the design and synthesis of novel pharmaceuticals and advanced materials.

References

- 1. This compound | 50548-43-1 | Benchchem [benchchem.com]

- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactions of aromatic amines | PDF [slideshare.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]

The Rising Therapeutic Potential of Dibenzofuran Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofuran, a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, planar structure and synthetic tractability have made it an attractive starting point for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the current landscape of dibenzofuran derivatives, focusing on their potential applications in oncology, infectious diseases, and beyond. We delve into their synthesis, biological activities, mechanisms of action, and structure-activity relationships, presenting key quantitative data and experimental methodologies to support further research and development in this promising field.

Synthetic Strategies for Dibenzofuran Scaffolds

The synthesis of the dibenzofuran core and its derivatives can be broadly categorized into two main approaches: intramolecular C-C bond formation from diaryl ethers and intramolecular C-O bond formation from 2-aryl phenols.[1]

Intramolecular C-C Bond Formation from Diaryl Ethers

A prevalent method involves the cyclization of diaryl ethers. One common strategy utilizes a Pschorr reaction, where an ortho-(aryloxy)aryldiazonium salt undergoes intramolecular radical cyclization to form the dibenzofuran ring.[2] More recent methods often employ palladium-catalyzed C-H activation to facilitate the ring closure, offering a more efficient and versatile route.[1]

A typical workflow for this approach is illustrated below:

Intramolecular C-O Bond Formation from 2-Aryl Phenols

An alternative strategy involves the intramolecular O-arylation of 2-aryl phenols. This method can be advantageous as it allows for the pre-installation of certain functional groups on the biaryl precursor before the final ring closure to form the furan ring.[1]

Applications in Medicinal Chemistry

Dibenzofuran derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutics.

Anticancer Activity

A significant body of research has focused on the anticancer potential of dibenzofuran derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms of action.

Inhibition of Pim and CLK1 Kinases:

One of the most well-characterized mechanisms of anticancer activity for dibenzofuran derivatives is the inhibition of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases and CDC-like Kinase 1 (CLK1).[1] PIM kinases are overexpressed in many cancers and play a crucial role in cell survival and proliferation.[3] CLK1 is involved in the regulation of pre-mRNA splicing, a process often dysregulated in cancer.[4]

The signaling pathway illustrating the role of PIM-1 kinase and its inhibition is depicted below:

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro anticancer activity of selected dibenzofuran derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Kehokorin A | HeLa | 1.5 µg/mL | [2] |

| Kehokorin D | HeLa | 6.1 µg/mL | [2] |

| Popolohuanone E | A549 (Lung) | 2.5 µg/mL | [2] |

| Rhodomartoxin B | MDA-MB-231 (Breast) | 2.50 | [2] |

| Rhodomartoxin B | Hep-G2 (Liver) | 19.0 | [2] |

| Compound 44 (Cercosporamide-inspired) | MV4-11 (AML) | low micromolar | [1] |

| Compound 1c | K562 (Leukemia) | 20-85 | [5][6] |

| Compound 1e | K562 (Leukemia) | 20-85 | [5][6] |

| Compound 2d | K562 (Leukemia) | 20-85 | [5][6] |

| Compound 3a | K562 (Leukemia) | 20-85 | [5][6] |

| Compound 3d | HUVEC (Normal) | 6 | [5][6] |

| Compound VIII | K562 (Leukemia) | 5.0 | [7] |

| Compound VIII | HL-60 (Leukemia) | 0.1 | [7] |

Antimicrobial Activity

Dibenzofuran derivatives have also demonstrated significant potential as antibacterial and antifungal agents. Their mechanism of action can involve the disruption of bacterial cell walls and interference with essential cellular processes.[8]

Quantitative Data on Antimicrobial Activity:

The table below presents the minimum inhibitory concentration (MIC) values of various dibenzofuran derivatives against different microbial strains.

| Compound | Microorganism | MIC | Reference |

| Rhodomyrtoxin B | Bacillus cereus | 0.14 mM | [9] |

| Rhodomyrtoxin B | Staphylococcus aureus | 0.28 mM | [9] |

| Rhodomyrtoxin C | Staphylococcus aureus (Strain 1) | 0.9 mM | [9] |

| Rhodomyrtoxin C | Staphylococcus aureus (Strain 2) | 7.2 mM | [9] |

| Compound 6i | Methicillin-resistant S. aureus (MRSA) | 3.13 µg/mL | [10] |

| Compound 6m | Multidrug-resistant E. faecalis (MREf) | 6.25 µg/mL | [10] |

| Compound 1 | Salmonella typhimurium | 12.5 µg/mL | [11] |

| Compound 1 | Escherichia coli | 25 µg/mL | [11] |

| Compound 1 | Staphylococcus aureus | 12.5 µg/mL | [11] |

| Compound 5 | Penicillium italicum | 12.5 µg/mL | [11] |

| Compound 6 | Colletotrichum musae | 12.5–25 µg/mL | [11] |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.

General Procedure for Synthesis of Dibenzofuran Derivatives via C-H Activation

The following is a representative protocol for the synthesis of a dibenzofuran core using a palladium-catalyzed C-H activation strategy.[1]

Materials:

-

Diaryl ether precursor

-

Palladium(II) acetate (Pd(OAc)2)

-

Silver acetate (AgOAc)

-

Pivalic acid

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

To a sealed reaction vessel, add the diaryl ether precursor (1.0 mmol), Pd(OAc)2 (0.03 mmol, 3 mol%), and AgOAc (2.0 mmol).

-

Add pivalic acid (1.0 mL) as the solvent.

-

Seal the vessel and heat the reaction mixture at 130 °C for the specified time (monitored by TLC).

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired dibenzofuran derivative.

Kinase Inhibition Assay

The following protocol outlines a general procedure for assessing the inhibitory activity of dibenzofuran derivatives against a target kinase, such as Pim-1.[12][13][14][15][16]

Materials:

-

Recombinant kinase (e.g., Pim-1)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compounds (dibenzofuran derivatives) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The general workflow for a kinase inhibition assay is as follows:

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][17][18][19]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compounds (dibenzofuran derivatives) dissolved in DMSO

-

96-well microtiter plates

-

Sterile saline

Procedure:

-

Prepare a standardized inoculum of the microorganism in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Dibenzofuran derivatives represent a versatile and promising class of compounds with significant potential in medicinal chemistry. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their synthetic accessibility, makes them attractive candidates for further drug discovery and development efforts. The structure-activity relationship studies highlighted in this guide provide a foundation for the rational design of more potent and selective derivatives. Future research should focus on expanding the therapeutic applications of dibenzofurans, exploring novel mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to translate their preclinical promise into clinical realities. The continued exploration of this chemical scaffold is poised to yield novel and effective treatments for a range of human diseases.

References

- 1. 4.3. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.psu.edu [pure.psu.edu]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. caymanchem.com [caymanchem.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. protocols.io [protocols.io]

- 19. files.core.ac.uk [files.core.ac.uk]

4-Aminodibenzofuran: A Versatile Building Block in Organic Synthesis for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminodibenzofuran is a heterocyclic aromatic amine that has emerged as a valuable building block in the field of organic synthesis, particularly in the design and development of novel therapeutic agents. The dibenzofuran core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the amino group at the 4-position provides a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures with potential for targeted biological activity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4-aminodibenzofuran as a key intermediate in the synthesis of bioactive molecules.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of 4-aminodibenzofuran is presented in the table below. This data is essential for its handling, characterization, and use in organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉NO | |

| Molecular Weight | 183.21 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 83-84 °C | [1] |

| CAS Number | 50548-43-1 |

Synthesis of 4-Aminodibenzofuran

An improved and reproducible method for the synthesis of 4-aminodibenzofuran has been reported, overcoming the difficulties associated with previous methods.[1] This procedure provides a reliable route to obtaining this key building block in good yield.

Experimental Protocol: Improved Synthesis of 4-Aminodibenzofuran[1]

Step 1: Lithiation of Dibenzofuran To a solution of dibenzofuran (0.5 mol) in anhydrous ether (500 ml), an equimolar amount of n-butyllithium (22% in hexane, 230 ml) is added. The mixture is refluxed until a copious canary yellow precipitate of 4-dibenzofuranyllithium is formed (typically 3-4 hours).

Step 2: Amination The reaction mixture is cooled to -10 °C in a dry ice-acetone bath. A solution of methoxyamine (0.5 mol) in anhydrous ether (100 ml) is then added slowly with stirring. After the addition is complete, the mixture is allowed to warm to room temperature and then refluxed for 1 hour.

Step 3: Work-up and Isolation The reaction mixture is cooled, and water is slowly added to quench the reaction. The ether layer is separated, dried over anhydrous sodium sulfate, and diluted to a volume of 1-1.5 liters with more ether. Hydrogen chloride gas is then passed through the solution, leading to the precipitation of 4-aminodibenzofuran hydrochloride as a thick, copious white solid.

Step 4: Purification The precipitate is collected by filtration. The free amine, 4-aminodibenzofuran, can be obtained by neutralization of the hydrochloride salt. This method has been reported to provide a 50% yield of the hydrochloride salt.

Applications of 4-Aminodibenzofuran in Organic Synthesis

The amino group of 4-aminodibenzofuran serves as a versatile functional handle for a variety of synthetic transformations, enabling the construction of a wide array of derivatives with diverse biological activities. Key reactions include N-acylation, N-arylation, diazotization followed by Sandmeyer reactions, and cross-coupling reactions.

N-Acylation

The amino group can be readily acylated to form the corresponding amides. This transformation is not only useful for protecting the amino group but also for introducing various functionalities that can modulate the biological activity of the resulting molecule.

Experimental Workflow for N-Acylation

Caption: General workflow for the N-acylation of 4-aminodibenzofuran.

N-Arylation

The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds, allowing the arylation of 4-aminodibenzofuran with various aryl halides. This reaction is instrumental in the synthesis of diarylamine derivatives, which are common motifs in pharmacologically active compounds.

Diazotization and Sandmeyer Reactions

The amino group of 4-aminodibenzofuran can be converted to a diazonium salt, which is a versatile intermediate for a range of transformations. Sandmeyer reactions, for instance, allow for the introduction of various substituents, such as halogens, cyano, and hydroxyl groups, onto the dibenzofuran core. This provides access to a wide range of functionalized dibenzofurans that can be further elaborated.

Experimental Workflow for Sandmeyer Reaction

Caption: General workflow for the Sandmeyer reaction of 4-aminodibenzofuran.

4-Aminodibenzofuran Derivatives in Drug Discovery

The dibenzofuran scaffold is a key component of numerous bioactive molecules. Derivatives of 4-aminodibenzofuran are of particular interest due to their potential to interact with various biological targets, including protein kinases, which are crucial regulators of cellular processes.

Inhibition of Pim-1 Kinase

Pim-1 is a serine/threonine kinase that is overexpressed in several human cancers and plays a critical role in cell survival and proliferation. Dibenzofuran derivatives have been identified as potent inhibitors of Pim-1 kinase, making them attractive candidates for the development of novel anticancer agents.[2][3][4] The amino group of 4-aminodibenzofuran can be functionalized to introduce moieties that interact with the active site of the kinase.

Signaling Pathway of Pim-1 Kinase

Caption: Simplified signaling pathway of Pim-1 kinase and the inhibitory action of dibenzofuran derivatives.

Inhibition of mTOR Signaling

The mammalian target of rapamycin (mTOR) is a key protein kinase that regulates cell growth, proliferation, and survival. The mTOR signaling pathway is often dysregulated in cancer, making it a prime target for therapeutic intervention. Benzofuran derivatives have been investigated as inhibitors of the mTOR pathway.[5][6][7][8] The versatile chemistry of 4-aminodibenzofuran allows for the synthesis of a library of compounds that can be screened for their mTOR inhibitory activity.

PI3K/Akt/mTOR Signaling Pathway

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzofuran derivatives.

Conclusion

4-Aminodibenzofuran is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and the reactivity of its amino group allow for the facile introduction of diverse functionalities, leading to the generation of libraries of compounds for biological screening. The demonstrated activity of dibenzofuran derivatives as inhibitors of key signaling pathways, such as those involving Pim-1 and mTOR, underscores the importance of 4-aminodibenzofuran as a starting material for the development of novel therapeutics. This technical guide provides a solid foundation for researchers and scientists to explore the full potential of this remarkable building block in their synthetic and medicinal chemistry endeavors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability and Degradation of 4-Dibenzofuranamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 4-dibenzofuranamine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from studies on analogous structures, including dibenzofuran and other aromatic amines, alongside theoretical considerations. This approach offers a predictive framework for understanding the thermal behavior of this compound, which is crucial for its handling, storage, and application in research and development.

Introduction

This compound is a heterocyclic aromatic amine with a rigid dibenzofuran core. The thermal stability of such molecules is a critical parameter, influencing their shelf-life, processing conditions, and degradation profiles. Understanding the thermal behavior is essential for ensuring the integrity of the compound in various applications, from pharmaceutical development to materials science. This guide outlines the expected thermal properties, potential degradation mechanisms, and provides standardized protocols for its experimental investigation.

Predicted Thermal Stability

Table 1: Predicted Thermal Properties of this compound

| Parameter | Predicted Value/Range | Rationale |

| Melting Point | > 200 °C | High molecular weight, rigid planar structure. |

| Onset of Decomposition | 250 - 350 °C | Based on thermal data of similar aromatic amines. |

| Major Decomposition Step | 300 - 500 °C | Corresponds to the cleavage of the C-N bond and subsequent fragmentation of the amine group. |

| Residue at 800 °C | 20 - 40% | Aromatic core contributes to char formation at high temperatures. |

Note: These are estimated values and require experimental verification.

Potential Thermal Degradation Pathways

The thermal degradation of this compound is likely to proceed through a series of complex reactions. The C-N bond is predicted to be the most labile site for initial cleavage under thermal stress. Computational studies on the oxidation of dibenzofuran indicate that the ring itself is susceptible to radical attack at elevated temperatures[1][2].

Based on established principles of organic compound pyrolysis, the following degradation pathways can be postulated:

-

Deamination: Homolytic cleavage of the C-N bond to form a dibenzofuranyl radical and an amino radical.

-

Dehydrogenation: Loss of hydrogen atoms from the amine group, potentially leading to the formation of imines and nitriles.

-

Ring Opening: At higher temperatures, the stable dibenzofuran ring system can undergo fragmentation, leading to the formation of smaller aromatic and aliphatic compounds, as well as gaseous products like CO, CO2, and HCN.

Below is a logical representation of the potential initial steps in the thermal degradation of this compound.

Caption: Initial steps of this compound thermal degradation.

Experimental Protocols for Thermal Analysis